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molecular formula C6H4BrF3N2 B581442 3-Bromo-6-(trifluoromethyl)pyridin-2-amine CAS No. 1214361-39-3

3-Bromo-6-(trifluoromethyl)pyridin-2-amine

Cat. No. B581442
M. Wt: 241.011
InChI Key: PNTYGOBZCMESJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08486967B2

Procedure details

A solution of 6-(trifluoromethyl)pyridin-2-amine (200 mg, 1.23 mmol) in dichlormethane (2.47 mL) was cooled to 0° C. and bromine (197 mg, 63.4 μL, 1.23 mmol) was slowly added within 30 minutes. After 25 hours at 0° C. the reaction mixture was extracted with saturated Na2S2O3 solution, water and brine, dried over Na2SO4 and concentrated in vacuo. The crude material was purified by flash chromatography over silica gel using CH2Cl2/MeOH (with 10% ammonia) as eluent. The title compound was obtained as a white solid (711 mg, 24%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2.47 mL
Type
solvent
Reaction Step One
Quantity
63.4 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[N:8]=[C:7]([NH2:9])[CH:6]=[CH:5][CH:4]=1.[Br:12]Br>ClCCl>[Br:12][C:6]1[C:7]([NH2:9])=[N:8][C:3]([C:2]([F:1])([F:10])[F:11])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC(C1=CC=CC(=N1)N)(F)F
Name
Quantity
2.47 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
63.4 μL
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After 25 hours at 0° C. the reaction mixture was extracted with saturated Na2S2O3 solution, water and brine
Duration
25 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography over silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)C(F)(F)F)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 711 mg
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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